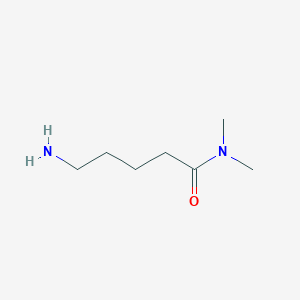
5-amino-N,N-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N,N-dimethylpentanamide is a chemical compound that has garnered interest in various scientific fields It is known for its unique structure and properties, which make it valuable in research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-dimethylpentanamide typically involves the reaction of appropriate amines with carboxylic acid derivatives. One common method includes the reaction of 5-aminopentanoic acid with N,N-dimethylamine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, ensuring consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-dimethylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.
Scientific Research Applications
5-amino-N,N-dimethylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-N,N-dimethylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N,N-dimethylhexanamide
- 5-amino-N,N-dimethylbutanamide
- 5-amino-N,N-dimethylpropanamide
Comparison
Compared to similar compounds, 5-amino-N,N-dimethylpentanamide is unique due to its specific chain length and functional groups. This uniqueness can influence its reactivity, binding affinity, and overall properties, making it suitable for particular applications where other compounds may not be as effective.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-amino-N,N-dimethylpentanamide |
InChI |
InChI=1S/C7H16N2O/c1-9(2)7(10)5-3-4-6-8/h3-6,8H2,1-2H3 |
InChI Key |
INWBPWZKQZOGNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


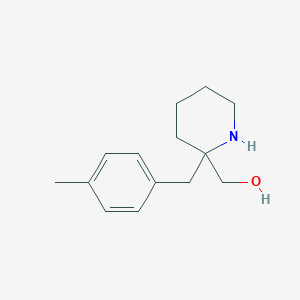
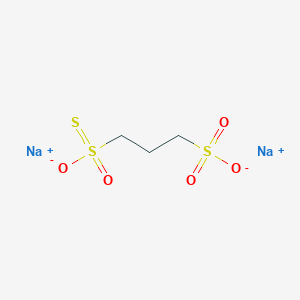
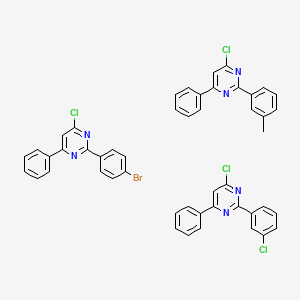
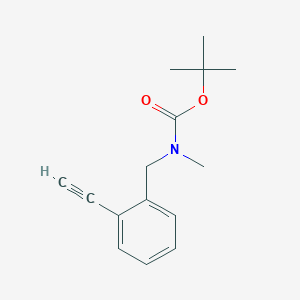
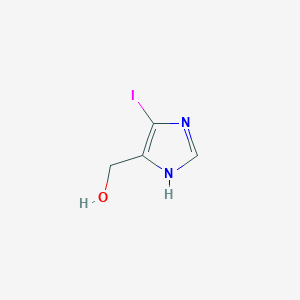
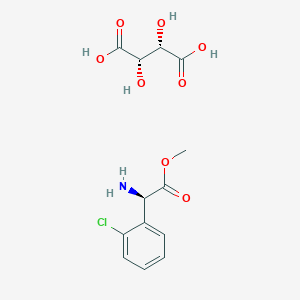
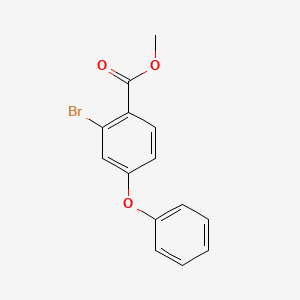
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
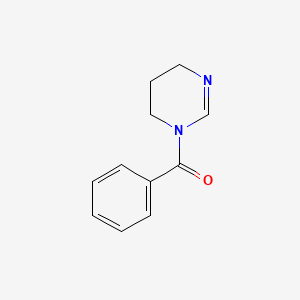
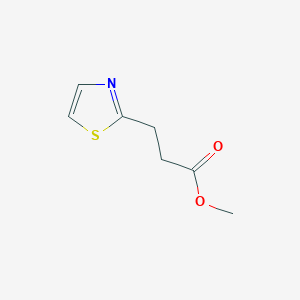
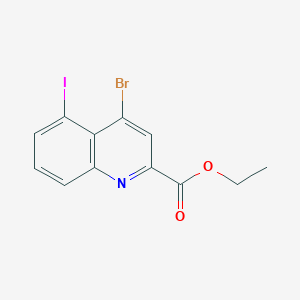

![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)

